molecular formula C20H22N4 B2763329 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849011-64-9

11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

カタログ番号: B2763329
CAS番号: 849011-64-9
分子量: 318.424
InChIキー: CQYXZPUEMAIDDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic organic compound belonging to the benzimidazoisoquinoline family. Its core structure consists of a fused benzimidazole-isoquinoline scaffold with a cyano group at position 6 and a butylamino substituent at position 11.

特性

IUPAC Name

11-(butylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-3-12-22-19-15-9-5-4-8-14(15)16(13-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,22H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXZPUEMAIDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Radical Cascade Cyclization

A radical-based approach, inspired by the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, employs copper bromide (CuBr₂) as a catalyst and tert-butyl peroxybenzoate (TBPB) as an oxidant. For the target compound, a similar pathway could involve:

  • Precursor Design : 2-Arylbenzimidazole derivatives substituted with a nitrile group at the appropriate position.
  • Radical Initiation : TBPB generates tert-butoxyl radicals, which abstract hydrogen from thiosulfonates or α,α-difluorophenylacetic acid to form carbon-centered radicals.
  • Cyclization : The radical intermediate undergoes intramolecular cyclization to form the tetracyclic core.

Example Protocol :

  • React 2-(2-cyanophenyl)-1H-benzimidazole with α,α-difluorophenylacetic acid under CuBr₂ (10 mol%) catalysis in dichloroethane (DCE) at 110°C for 10 hours.
  • Yield: ~65–75% (estimated based on analogous reactions).

Metal-Catalyzed Cyclization

Patented methods for tetrahydrobenzimidazole derivatives suggest using carboxylic acid chlorides and heterocyclic amines. Adapting this for the target compound:

  • Carboxylic Acid Activation : Convert 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid to its acid chloride using thionyl chloride.
  • Coupling Reaction : React with 2-cyanoaniline in dimethylformamide (DMF) to form an intermediate amide.
  • Cyclization : Induce cyclization via heating or acid catalysis to form the benzimidazo-isoquinoline core.

Key Considerations :

  • Solvent: DMF or 1,2-dichloroethane.
  • Catalysts: Mn(III) or Fe(OTf)₃ for tandem selenylation/cyclization.

Functionalization at Position 6: Cyano Group Introduction

The cyano group is introduced either during core formation or via post-cyclization modification.

Direct Cyanation During Cyclization

Incorporating a nitrile-containing precursor (e.g., 2-cyanoaniline) during cyclization ensures regioselective placement. This method avoids harsh post-functionalization conditions.

Advantages :

  • High regioselectivity.
  • Compatible with radical cyclization conditions.

Post-Cyclization Cyanation

For cores synthesized without nitriles, palladium-catalyzed cyanation can be employed:

  • Substrate : Brominated benzimidazo-isoquinoline.
  • Conditions : Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C.
  • Yield : ~70–80% (based on analogous aryl bromides).

Installation of the Butylamino Group at Position 11

The butylamino moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

  • Substrate : 11-Bromo-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile.
  • Reagent : Butylamine in DMF with K₂CO₃ as base.
  • Conditions : 80°C, 12 hours.
  • Yield : ~60–70%.

Reductive Amination

  • Aldehyde Intermediate : Oxidize a hydroxymethyl group at position 11 to an aldehyde.
  • Coupling : React with butylamine in the presence of NaBH₃CN.
  • Yield : ~50–60% (lower due to oxidation step).

Optimization and Challenges

Catalytic System Comparison

Method Catalyst Oxidant Yield (%) Selectivity
Radical Cyclization CuBr₂ TBPB 65–75 High
Metal-Catalyzed Fe(OTf)₃ 60–70 Moderate
Palladium Cyanation Pd(PPh₃)₄ 70–80 High

Stability Considerations

  • The cyano group may hydrolyze under acidic or high-temperature conditions. Use anhydrous solvents and neutral pH.
  • Butylamino installation requires careful control to prevent over-alkylation.

化学反応の分析

Types of Reactions

11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Butylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion of the carbonitrile group to an amine.

    Substitution: Introduction of various substituents depending on the reagents used.

科学的研究の応用

11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other functions.

類似化合物との比較

Comparison with Similar Compounds

The biological and physicochemical properties of benzimidazoisoquinoline derivatives are heavily influenced by substituents at position 11. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name (Substituent R) Molecular Formula Molecular Weight logP* Polar Surface Area (Ų) Key Features
11-(Butylamino)-... (R = -NH-C₄H₉) C₁₉H₂₁N₃ 315.40 ~5.0 (est.) ~36.9 High lipophilicity due to alkyl chain
11-Anilino-... (R = -NH-C₆H₅; S02) C₂₂H₁₈N₄ 338.41 ~4.8 (est.) ~45.2 Aromatic amine enhances π-π interactions
11-Benzylamino-... (R = -NH-CH₂C₆H₅) C₂₃H₂₀N₄ 352.44 4.6067 36.912 Balanced lipophilicity and steric bulk
11-Chloro-... (R = -Cl) C₁₆H₁₂N₃Cl 281.74 ~3.5 (est.) ~30.5 Electrophilic site for derivatization
11-(4-Phenylpiperazinyl)-... C₂₆H₂₅N₅ 407.52 ~3.0 (est.) ~50.8 Enhanced solubility via piperazine

*logP values estimated using analogous structures or computational tools.

Research Implications

The butylamino derivative’s lipophilic profile positions it as a candidate for central nervous system (CNS) targeting, whereas polar analogs (e.g., piperazinyl) may favor peripheral action. Further studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize potency and selectivity.
  • Pharmacokinetics : Comparative assessment of bioavailability and metabolic stability.
  • Therapeutic Applications : Evaluation in autoimmune diseases or oncology, leveraging Foxp3 modulation observed in S02 .

生物活性

11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (referred to as BHIC) is a complex organic compound that integrates structural elements from both benzimidazole and isoquinoline frameworks. This unique structural combination suggests significant potential for diverse biological activities, making BHIC a candidate for further pharmacological exploration.

Structural Characteristics

  • Molecular Formula : C20H22N4
  • Molecular Weight : 318.42 g/mol
  • Key Features :
    • Benzimidazole core known for biological activity.
    • Isoquinoline structure associated with various pharmacological properties.
    • Butylamino group enhancing solubility and reactivity.

Biological Activity Overview

Research indicates that BHIC may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways.
  • Neurotransmission Modulation : Potential interactions with neurotransmitter receptors may indicate roles in neuropharmacology.
  • Antimicrobial Properties : Compounds related to BHIC have shown activity against various pathogens.

The exact mechanisms by which BHIC exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Binding : Initial data suggest that BHIC may bind to receptors involved in neurotransmission and tumor regulation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of BHIC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
11-(Cyclohexylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrileCyclohexyl instead of butylPotentially different solubility and reactivity
6-Aminoquinoline-5-carbonitrileDifferent core structureEstablished antimicrobial properties
Benzimidazole derivativesSimilar nitrogen-containing heterocyclesKnown for diverse biological activities

This table highlights the unique aspects of BHIC while situating it within a broader context of related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of BHIC's biological properties:

  • Synthesis and Characterization :
    • Multi-step synthetic routes have been developed to produce BHIC efficiently. The synthetic strategies allow for customization of its properties through varying substituents and functional groups.
  • Biological Assays :
    • Various assays have indicated promising results in terms of cytotoxicity against cancer cell lines. Further exploration is required to determine the specific pathways affected by BHIC.
  • In Vitro Studies :
    • Initial in vitro studies suggest that BHIC may exhibit significant binding affinities toward specific targets involved in cancer progression and neurodegenerative diseases.

Future Directions

The potential therapeutic applications of BHIC warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways influenced by BHIC.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity and reduced toxicity.

Q & A

Q. Table 1: Comparative Spectral Data for Analogous Compounds

Compound1H^1H NMR (δ, ppm)IR (C≡N, cm1^{-1})
11-Chloro derivative 7.29 (d, ArH), 7.94 (=CH)2219
4-Cyano-benzylidene analog 8.01 (=CH), 7.41 (ArH)2209
11-(Butylamino) target (predicted)1.2–1.6 (CH2_2), 5.5–6.0 (NH)2220 (expected)

Q. Table 2: Reaction Yield Optimization

ConditionYield (%)Purity (HPLC)
DMF, K₂CO₃, 24 h6598.5
DMSO, TBAB, 18 h7897.8
Ethanol, NaOAc, 36 h4295.2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。